8-Bromo-3-fluoroquinoline
Overview
Description
8-Bromo-3-fluoroquinoline is an organic compound with the molecular formula C9H5BrFN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of both bromine and fluorine substituents on the quinoline ring, making it a valuable intermediate in organic synthesis and various research applications .
Preparation Methods
The synthesis of 8-Bromo-3-fluoroquinoline typically involves the introduction of bromine and fluorine substituents into the quinoline ring. One common method includes the bromination and fluorination of quinoline derivatives under controlled conditions. For instance, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
8-Bromo-3-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex organic molecules.
Major products formed from these reactions include various substituted quinolines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
8-Bromo-3-fluoroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-3-fluoroquinoline, particularly in its role as a precursor to bioactive molecules, involves its interaction with specific molecular targets. For instance, in antimicrobial applications, derivatives of this compound may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This inhibition leads to the stabilization of DNA strand breaks, ultimately causing bacterial cell death .
Comparison with Similar Compounds
8-Bromo-3-fluoroquinoline can be compared with other fluorinated quinolines, such as:
3-Fluoroquinoline: Lacks the bromine substituent, making it less versatile in certain synthetic applications.
8-Bromoquinoline: Lacks the fluorine substituent, which may reduce its biological activity compared to this compound.
5,6,8-Trifluoroquinoline: Contains multiple fluorine atoms, which can enhance its biological activity but may also complicate its synthesis.
The unique combination of bromine and fluorine in this compound provides a balance of reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
8-bromo-3-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXZJENSGNZKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479742 | |
Record name | 8-Bromo-3-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-06-9 | |
Record name | 8-Bromo-3-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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